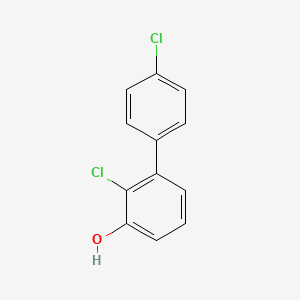

2-Chloro-3-(4-chlorophenyl)phenol

Description

2-Chloro-3-(4-chlorophenyl)phenol is a di-substituted phenolic compound featuring a chlorine atom at the 2-position and a 4-chlorophenyl group at the 3-position of the phenol ring. Its molecular formula is C₁₂H₉Cl₂O, with a molecular weight of 239.9 g/mol.

Properties

CAS No. |

79881-38-2 |

|---|---|

Molecular Formula |

C12H8Cl2O |

Molecular Weight |

239.09 g/mol |

IUPAC Name |

2-chloro-3-(4-chlorophenyl)phenol |

InChI |

InChI=1S/C12H8Cl2O/c13-9-6-4-8(5-7-9)10-2-1-3-11(15)12(10)14/h1-7,15H |

InChI Key |

QRRCVFHAGKYXRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)O)Cl)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(4-chlorophenyl)phenol typically involves the chlorination of phenol. The process can be carried out using different methods, such as:

Direct Chlorination: This method involves the direct reaction of phenol with chlorine gas in the presence of a catalyst.

Nucleophilic Aromatic Substitution: This method involves the substitution of a halogen atom on an aromatic ring with a nucleophile.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using controlled reaction conditions and efficient separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4-chlorophenyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or completely dechlorinated phenols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium catalyst.

Nucleophiles: Hydroxide ions, amines.

Major Products Formed

Oxidation: Quinones.

Reduction: Less chlorinated phenols or dechlorinated phenols.

Substitution: Phenolic derivatives with different substituents.

Scientific Research Applications

2-Chloro-3-(4-chlorophenyl)phenol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other chlorinated aromatic compounds.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its potential use in developing new pharmaceuticals.

Industry: Used in the production of pesticides, herbicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-chlorophenyl)phenol involves its interaction with cellular components. Chlorophenols are known to uncouple oxidative phosphorylation, disrupting the production of ATP in cells. This leads to a loss of energy production and eventual cell death . The compound can also disrupt cell membranes, leading to leakage of cellular contents and further cell damage .

Comparison with Similar Compounds

Structural Analogues with Halogenated Substituents

Table 1: Key Structural and Functional Group Comparisons

Key Observations:

- Functional Group Influence: The phenol group in the target compound contrasts with nitriles () or quinones (), which exhibit distinct reactivity. Nitriles are more electrophilic, while phenols participate in hydrogen bonding, enhancing solubility in polar solvents .

- Substituent Effects: Bulky 4-chlorophenyl groups reduce water solubility compared to simpler substituents (e.g., methyl in 4-chloro-2-methylphenol, ).

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- LogP Trends: The target compound’s predicted LogP (~3.8) reflects moderate lipophilicity, lower than fenvalerate (LogP ~6.1, ) but higher than 4-chloro-2-methylphenol (LogP ~2.7). This suggests suitability for applications requiring balanced hydrophobicity, such as antimicrobial agents.

- Melting Points: Bulky substituents (e.g., 4-chlorophenyl) likely increase melting points compared to simpler analogs like 4-chloro-2-methylphenol (49–52°C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.